molecular formula C9H6FNS B13204949 2-Fluoro-5-thiophen-3-yl-pyridine

2-Fluoro-5-thiophen-3-yl-pyridine

Cat. No.: B13204949
M. Wt: 179.22 g/mol
InChI Key: UJFDLQZAPFUWOD-UHFFFAOYSA-N
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Description

2-fluoro-5-(thiophen-3-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a thiophene ring, both of which are important structures in organic chemistry. The presence of a fluorine atom on the pyridine ring and a thiophene ring at the 5-position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(thiophen-3-yl)pyridine typically involves the coupling of a fluoropyridine derivative with a thiophene derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-fluoropyridine with a thiophene boronic acid under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(thiophen-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Thiophene sulfoxides or sulfones.

    Coupling Reactions: More complex heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-fluoro-5-(thiophen-3-yl)pyridine depends on its specific applicationThe fluorine atom can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-5-(thiophen-3-yl)pyridine is unique due to the presence of both a fluorine atom and a thiophene ring, which confer distinct chemical and physical properties. This combination makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H6FNS

Molecular Weight

179.22 g/mol

IUPAC Name

2-fluoro-5-thiophen-3-ylpyridine

InChI

InChI=1S/C9H6FNS/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-6H

InChI Key

UJFDLQZAPFUWOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CSC=C2)F

Origin of Product

United States

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